(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid

Analytical Chemistry Quality Control Procurement

Generic phenylglycine analogs cannot replace this (S)-enantiomer in the patented Apremilast synthesis route. Substitution with 4-methoxy or unsubstituted derivatives fails to deliver the required pharmacophoric fidelity and stereochemistry. - Direct chiral precursor for Apremilast (PDE4 inhibitor); essential for replicating patented synthetic routes. - Distinct physicochemical profile (cLogP 1.18, tPSA 81.78 Ų) enables SAR exploration and ADME optimization. - Available as a high-purity research chemical or reference standard for chiral HPLC/SFC method development.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 1212977-59-7
Cat. No. B1376213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid
CAS1212977-59-7
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(C(=O)O)N)OC
InChIInChI=1S/C11H15NO4/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10H,3,12H2,1-2H3,(H,13,14)/t10-/m0/s1
InChIKeyRSHMDDPZZGLVAD-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic Acid


(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is a chiral, non-proteogenic amino acid derivative characterized by a 3-ethoxy-4-methoxy substitution pattern on a phenylglycine core [1]. It is a white crystalline powder with a molecular weight of 225.24 Da and is primarily utilized as a research chemical and a key intermediate in pharmaceutical synthesis . Its absolute stereochemistry is defined as the (2S)-enantiomer .

Identity
Chiral (S)-enantiomer building block with a 3-ethoxy-4-methoxy phenylglycine core
Stereochemical-control context for PDE4 inhibitor workflows
Use Context
Key intermediate in reported research-scale synthesis of Apremilast and related PDE4 inhibitors
Supports generic API process chemistry and chiral library synthesis
Selection Logic
Required for patent-specified synthetic routes; (R)-enantiomer or racemate do not support this fidelity
Review specific coupling step requirements before procurement

Substitution Risk: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic Acid


Substitution with generic phenylglycine analogs (e.g., 4-methoxy or unsubstituted derivatives) is not feasible due to the unique impact of the 3-ethoxy-4-methoxy substitution pattern on both chemical and biological properties. This specific arrangement significantly alters physicochemical parameters like lipophilicity (cLogP) and polar surface area (tPSA) compared to simpler analogs . Furthermore, its role as a direct chiral precursor in the patented synthesis of the drug Apremilast necessitates the precise (S)-stereochemistry and substitution pattern for downstream coupling reactions to achieve the required stereochemical and pharmacophoric fidelity [1].

Identity
Target: (S)-Enantiomer Enables patent-specified synthetic pathways for downstream PDE4 inhibitor targets.
Substitute: (R)-Enantiomer / Racemate Stereochemical mismatch alters downstream coupling fidelity and regulatory-grade intermediate compliance.
Physicochemical Profile
Target: 3-Ethoxy-4-Methoxy Analog Balanced lipophilicity (cLogP ~1.18) and increased MW support distinct ADME profiles in drug candidates.
Substitute: Simpler Phenylglycine 4-Methoxy analogs have lower MW (181 Da) and cLogP (~0.8), which may shift drug-design and ADME properties.

Differentiation Guide: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic Acid


Commercial Purity Comparison

The compound is offered by multiple suppliers with specified purity levels. This data allows for direct procurement comparison. ChemScene offers a purity of 97%, while AKSci specifies a minimum purity of 95% . A higher starting purity can reduce the need for further in-house purification and minimize the presence of undefined impurities, which is critical for reproducible research outcomes.

Commercial Purity
Source review
97% (ChemScene) vs 95% (AKSci)
Purity difference may affect downstream reaction yields and reproducibility.
Verify against lot-specific Certificate of Analysis (CoA).
Analytical Chemistry Quality Control Procurement

Physicochemical Differentiation from Phenylglycine Analog

The unique 3-ethoxy-4-methoxy substitution confers distinct physicochemical properties compared to a simpler analog, (S)-2-amino-2-(4-methoxyphenyl)acetic acid. The target compound has a molecular weight of 225.24 Da, a cLogP of 1.18, and a tPSA of 81.78 Ų . In contrast, the 4-methoxy analog has a lower molecular weight (181.19 Da) and is less lipophilic (cLogP ~0.8) [1]. The target compound's increased molecular weight and balanced lipophilicity can enhance membrane permeability and alter pharmacokinetic profiles in drug candidates.

Analogs Differentiation
Class-level inference
MW: 225 Da vs 181 Da
cLogP: 1.18 vs ~0.8 (4-methoxy analog)
Physicochemical differences are relevant for predicting ADME features in drug candidates.
Data to verify for specific lead optimization programs.
Medicinal Chemistry Drug Design Physicochemical Properties

Essential Chiral Intermediate for Apremilast

The compound's primary industrial relevance is as a key chiral intermediate in the synthesis of Apremilast (Otezla®), a PDE4 inhibitor. The patented process explicitly utilizes the (1S)-enantiomer of a derivative of this compound to construct the final drug's stereocenter [1]. This demonstrates a critical, application-specific requirement for the exact (S)-stereochemistry provided by this compound, which cannot be met by its (R)-enantiomer or racemate without compromising the drug's efficacy and intellectual property compliance.

Synthetic Route Requirement
Reported
(S)-enantiomer is specified in the patented pathway to Apremilast (US10287248B2)
Essential for replicating the reported synthetic route; (R)-enantiomer may not transfer directly.
Review patent specifications for chiral intermediate requirements.
Pharmaceutical Synthesis Process Chemistry Intellectual Property

Application Scenarios: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic Acid


Apremilast and Generic API Process Development

This compound is the essential chiral building block for the synthesis of Apremilast, a marketed PDE4 inhibitor. R&D teams focused on developing generic versions of Apremilast or exploring new chemical entities (NCEs) based on the same scaffold must procure this specific (S)-enantiomer to replicate the patented synthetic route and ensure the correct stereochemistry of the final drug substance [1].

Chiral PDE4 Inhibitor Library Synthesis

Medicinal chemists investigating structure-activity relationships (SAR) around the PDE4 pharmacophore can use this compound as a versatile chiral scaffold. Its unique 3-ethoxy-4-methoxy substitution and distinct physicochemical profile (cLogP 1.18, tPSA 81.78 Ų) offer a valuable starting point for diversifying compound libraries and optimizing ADME properties, compared to libraries built from simpler phenylglycine analogs .

Chiral Chromatographic Method Development

Due to the commercial availability of this compound at different purity grades (95% and 97% from various vendors), analytical chemists can use it as a reference standard for developing and validating chiral HPLC or SFC methods. These methods are crucial for monitoring the enantiomeric purity of this intermediate during process scale-up or for separating it from its (R)-enantiomer and other process-related impurities .

Application
Selection Property
Validation Focus
PDE4 Inhibitor API Process Development
Specified (S)-enantiomer
Patent-specified synthetic route control
PDE4 Inhibitor Library Synthesis
3-ethoxy-4-methoxy substitution
ADME profile differentiation review
Chiral Analytical Method Development
Known purity grades (95%–97%)
Enantiomeric excess and process impurity analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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